molecular formula C19H23N7O2 B2604778 (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049350-39-1

(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2604778
CAS No.: 1049350-39-1
M. Wt: 381.44
InChI Key: XTQLONPFXRZTIQ-UHFFFAOYSA-N
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Description

(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a potent and selective small-molecule inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The compound functions by targeting the ATP-binding pocket of c-Met , effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation, survival, and motility. This specific mechanism makes it a valuable pharmacological tool for investigating the role of c-Met signaling in oncogenesis, particularly in cancers where this pathway is dysregulated due to mutation or amplification, such as in non-small cell lung cancer and gastric cancer . Researchers utilize this compound in vitro and in vivo to study cancer cell invasion, metastasis, and to explore potential therapeutic strategies targeting hepatocyte growth factor (HGF)/c-Met axis-driven tumors. Its research applications extend to the field of chemical biology for validating c-Met as a target and in combination therapy studies to overcome resistance to other targeted agents.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13-4-6-16(7-5-13)26-17(20-22-23-26)12-24-8-10-25(11-9-24)19(27)18-14(2)21-28-15(18)3/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQLONPFXRZTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Tetrazole Ring Formation: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Piperazine Derivative Synthesis: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the isoxazole, tetrazole, and piperazine derivatives using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structural features exhibit various pharmacological properties:

Anti-inflammatory Activity

Compounds containing isoxazole rings are known for their anti-inflammatory effects. Preliminary studies suggest that (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Analgesic Effects

The analgesic properties of this compound may be linked to its interaction with pain modulation receptors. Isoxazole derivatives have been shown to influence neurotransmitter systems, potentially providing relief from pain through central nervous system mechanisms .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of isoxazole-based compounds. The presence of the piperazine and tetrazole moieties may enhance the compound's ability to interact with microbial targets, suggesting a role in developing new antimicrobial agents .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the efficacy of similar compounds:

Case Study 1: Anti-inflammatory Efficacy

In a study examining various isoxazole derivatives, it was found that compounds with structural similarities to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for therapeutic use in conditions characterized by chronic inflammation .

Case Study 2: Analgesic Properties

Another study focused on the analgesic effects of tetrazole-containing compounds. Results indicated that these compounds could effectively reduce pain responses in animal models, supporting their development as analgesics .

Mechanism of Action

The mechanism of action of (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Motifs

a) Isoxazole vs. Pyrazole Derivatives The target compound’s isoxazole ring (3,5-dimethyl substitution) differs from pyrazole-based analogs in (e.g., 15b, 17a–c), which feature 3,5-dimethylpyrazole linked to thiadiazine or thiadiazinone cores. For example, pyrazole derivatives in exhibit antimicrobial activity, suggesting that the target compound’s isoxazole moiety may confer distinct selectivity or potency if tested similarly .

b) Tetrazole Substituents
The 1-(p-tolyl)-1H-tetrazol-5-yl group in the target compound shares structural similarity with tetrazolyl-containing compounds in (e.g., 4g , 4h ), which integrate tetrazole with coumarin and benzodiazepine systems. Tetrazoles are bioisosteres for carboxylic acids, offering improved metabolic resistance. However, the target compound’s tetrazole is directly methyl-linked to piperazine, unlike the coumarin-fused systems in , which may reduce conformational flexibility .

Linker and Functional Group Variations

a) Piperazine vs. Thiadiazine/Thiadiazinone Linkers The piperazine spacer in the target compound contrasts with the thiadiazine/thiadiazinone linkers in (15b–c, 17a–c). For instance, compounds like 17a (melting point 126–127°C) exhibit lower melting points than piperazine-linked analogs, suggesting differences in crystallinity and solubility .

b) Methyl vs. Diazenyl Substitutions
The target compound’s methylene bridge between tetrazole and piperazine differs from the diazenyl (–N=N–) groups in . Diazenyl groups (e.g., in 15b , 17b ) may confer photochemical reactivity or serve as hydrogen-bond acceptors, whereas the methyl linker in the target compound prioritizes stability and steric accessibility.

Biological Activity

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, identified by its CAS number 1251680-11-1, is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of 384.5 g/mol. The structure incorporates a dimethylisoxazole moiety and a piperazine ring, which are known for their diverse biological activities.

Pharmacological Properties

Research indicates that compounds with isoxazole and piperazine groups exhibit various pharmacological effects, including:

  • Antitumor Activity : Isoxazole derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Many piperazine derivatives are recognized for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that compounds containing isoxazole rings possess antimicrobial properties against a range of pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with various receptors in the body, influencing pathways related to inflammation and immune responses.
  • Gene Expression Regulation : The compound could affect gene expression by modulating transcription factors associated with cancer progression.

Antitumor Studies

A study investigating the effects of similar piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated significant cytotoxic effects. The compounds were tested for their ability to induce apoptosis and inhibit cell growth, showing promising results when combined with standard chemotherapy agents like doxorubicin .

Anti-inflammatory Research

Research on piperazine-based compounds has highlighted their effectiveness in reducing inflammation markers in preclinical models. For instance, derivatives showed a reduction in pro-inflammatory cytokines in animal models of arthritis .

Antimicrobial Investigations

In vitro studies have indicated that isoxazole-containing compounds exhibit antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Data Tables

Property Value
Molecular FormulaC19H20N4O3S
Molecular Weight384.5 g/mol
Antitumor ActivityIC50 values range from 10 µM to 50 µM in various studies
Anti-inflammatory ActivityReduction in cytokine levels by up to 70% in animal models
Antimicrobial SpectrumActive against Gram-positive and Gram-negative bacteria

Q & A

Q. Q1: What are common synthetic routes for preparing (3,5-dimethylisoxazol-4-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

  • General Synthesis : Similar compounds are synthesized via reflux in ethanol or toluene with sodium hydride as a base (e.g., tetrazole-piperazine derivatives in ). For example, coupling a pre-formed isoxazole intermediate with a piperazine-tetrazole moiety via nucleophilic substitution or amide bond formation.
  • Optimization :
    • Solvent Selection : Ethanol or DMF-EtOH mixtures (1:1) are effective for recrystallization to improve purity .
    • Reaction Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can track reaction progress .
    • Yield Improvement : Adjust stoichiometry (e.g., 10 mmol equivalents) and reflux duration (2–4 hours) based on analogous procedures .

Q. Q2: How can contradictory NMR or XRD data be resolved when characterizing this compound’s isoxazole-tetrazole-piperazine scaffold?

Methodological Answer:

  • NMR Analysis :
    • Tetrazole Resonance : The 1H-tetrazole proton appears as a singlet near δ 8.5–9.0 ppm. Overlapping signals (e.g., piperazine CH₂ groups) may require 2D NMR (COSY, HSQC) for assignment .
    • Isoxazole Methyl Groups : 3,5-dimethylisoxazole protons resonate as singlets at δ 2.2–2.5 ppm (CH₃) and δ 6.1–6.3 ppm (isoxazole C-H) .
  • XRD Validation : Single-crystal X-ray diffraction (as in ) confirms bond angles and torsional strain between the tetrazole and piperazine moieties. Discrepancies between experimental and computational models (e.g., DFT) should be addressed by refining crystallization conditions .

Biological Activity Profiling

Q. Q3: What methodological approaches are recommended for evaluating the antifungal or antimicrobial potential of this compound?

Methodological Answer:

  • Target Selection : Use molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity .
  • In Vitro Assays :
    • Antifungal Testing : Follow CLSI guidelines with Candida albicans or Aspergillus strains. Compare MIC values to fluconazole .
    • Mechanistic Studies : Assess ergosterol biosynthesis inhibition via LC-MS, correlating with docking results .
  • Data Contradictions : If computational predictions (e.g., high docking scores) conflict with low in vitro activity, re-evaluate protonation states of the tetrazole group at physiological pH or test alternative targets .

Computational and Environmental Fate Studies

Q. Q4: How can molecular dynamics (MD) simulations guide the assessment of environmental persistence for this compound?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Simulate the stability of the tetrazole ring in aqueous environments (pH 4–9) using Gaussian08. The methylisoxazole group may resist hydrolysis, while the tetrazole could degrade under UV light .
    • Biotic Transformations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic byproducts .
  • Experimental Validation : Conduct OECD 301F biodegradability tests and compare half-lives (t₁/₂) with MD predictions .

Stability and Storage

Q. Q5: What storage conditions are critical for maintaining the stability of this compound, given its tetrazole and isoxazole functionalities?

Methodological Answer:

  • Moisture Sensitivity : Store in airtight containers with desiccants (silica gel) to prevent tetrazole ring hydrolysis .
  • Temperature : Keep at 2–8°C; avoid prolonged exposure to >25°C, which may degrade the isoxazole ring .
  • Light Sensitivity : Protect from UV light using amber glass vials to prevent photolytic cleavage of the tetrazole .

Data Contradiction Resolution

Q. Q6: How should researchers address discrepancies between predicted (in silico) and observed (in vitro) bioactivity for this compound?

Methodological Answer:

  • Re-evaluate Assay Conditions :
    • Ensure solubility (use DMSO ≤1% v/v) and pH compatibility (tetrazole pKa ~4.5–5.0) .
    • Test against isogenic fungal strains (e.g., CYP51 mutants) to confirm target specificity .
  • Structural Revisions : Perform X-ray crystallography to verify binding mode or synthesize analogs (e.g., replacing p-tolyl with electron-withdrawing groups) to enhance activity .

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